![molecular formula C6H10ClN3O B1371215 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1170938-65-4](/img/structure/B1371215.png)
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride
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Overview
Description
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It’s known that the presence of the carboxamide moiety in pyrrole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with ammonia or an amine to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block
This compound is pivotal in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for developing drugs aimed at conditions like depression and anxiety .
Case Studies
Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. For instance, studies have demonstrated its potential in modulating neurotransmitter systems, which is crucial for treating various psychiatric disorders.
Biochemical Research
Amino Acid Metabolism
In biochemical studies, 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is used to explore amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies .
Impact on Cellular Processes
The compound's ability to influence enzymatic pathways has been documented in proteomics research, where it serves as a model for studying protein interactions and functions.
Agricultural Chemistry
Enhancing Agrochemical Efficacy
In agriculture, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its properties improve the absorption and stability of active ingredients in plants, leading to better crop protection outcomes .
Field Studies
Field trials have indicated that formulations containing this compound result in increased yield and reduced pesticide use due to enhanced effectiveness against pests and diseases .
Material Science
Development of Novel Materials
In material science, this compound is explored for developing new polymers with improved properties such as flexibility and strength. These materials are essential for various industrial applications, including coatings and composites .
Research Findings
Studies have shown that incorporating this compound into polymer matrices can significantly enhance mechanical properties, making them suitable for high-performance applications .
Diagnostic Reagents
Use in Clinical Diagnostics
The compound is also employed in creating reagents for diagnostic tests. Its unique chemical structure allows it to serve as a marker for detecting specific biomarkers in clinical settings, facilitating early diagnosis of diseases .
Clinical Applications
Research has demonstrated its utility in developing assays for biomarkers associated with neurological disorders, aiding in the diagnosis and monitoring of treatment efficacy.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Development | Building block for drugs targeting neurological disorders | Interaction with brain receptors |
Biochemical Research | Study of amino acid metabolism and protein synthesis | Understanding cellular processes |
Agricultural Chemistry | Enhances efficacy of pesticides and herbicides | Improved absorption and stability |
Material Science | Development of novel polymers with enhanced mechanical properties | Suitable for high-performance applications |
Diagnostic Reagents | Creation of reagents for clinical diagnostics | Early detection of diseases |
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
- 4-amino-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .
Biological Activity
4-Amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrrole ring structure, which is integral to its interaction with biological macromolecules. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmacology.
- Molecular Formula : C6H8N2O2
- Molecular Weight : Approximately 140.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, influencing the activity and function of these target molecules. The precise pathways involved depend on the biological context in which the compound is applied.
Antitumor Activity
Research has indicated that derivatives of pyrrole compounds, including 4-amino-1-methyl-1H-pyrrole-2-carboxamide, exhibit promising antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various human carcinoma cell lines. For instance, studies have demonstrated that certain pyrrole derivatives possess significant inhibitory activity against A-549 and MDA-MB-468 cell lines, with IC50 values ranging from 0.065 to 9.4 µmol/L .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Its structure allows it to interact with neuronal receptors and enzymes, potentially offering therapeutic benefits in neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.
Antiviral Activity
This compound has also been evaluated for antiviral properties. It has shown activity against several viruses, including HSV-1, with some derivatives exhibiting low micromolar IC50 values against viral replication . This positions the compound as a candidate for further development in antiviral therapies.
Study 1: Antitumor Evaluation
In a study focusing on the synthesis and evaluation of novel pyrrole derivatives, researchers found that compounds similar to 4-amino-1-methyl-1H-pyrrole-2-carboxamide demonstrated potent antitumor activity against multiple cancer cell lines. The study utilized various assays to assess cell viability and proliferation, confirming the potential of these compounds as lead candidates for cancer treatment .
Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improved cognitive function following treatment with the compound, suggesting its potential utility in treating conditions like Alzheimer's disease.
Research Applications
This compound serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to interact with biological macromolecules makes it an important tool for studying protein-ligand interactions and nucleic acid binding .
Properties
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGXAODUURXRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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